1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-ethanol
Overview
Description
1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-ethanol is a complex organic compound characterized by the presence of multiple chlorophenyl groups and a sulfonyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-ethanol typically involves multi-step organic reactions. One possible route could involve the reaction of 4-chlorobenzaldehyde with 2,6-dichlorobenzenesulfonyl chloride in the presence of a base to form an intermediate, which is then reduced to the final ethanol compound. Specific reaction conditions such as temperature, solvents, and catalysts would need to be optimized for each step.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would require careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield 1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-ethanone, while reduction could produce 1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying the effects of chlorinated compounds on biological systems.
Medicine: Investigating its potential as a pharmaceutical agent or its effects on metabolic pathways.
Industry: Possible applications in the development of new materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-ethanol would depend on its specific application. In a biological context, it could interact with cellular proteins or enzymes, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-propanol: Similar structure with a propanol backbone.
1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-methanol: Similar structure with a methanol backbone.
1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-butanol: Similar structure with a butanol backbone.
Uniqueness
1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-ethanol is unique due to its specific combination of chlorophenyl and sulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
For detailed and specific information, consulting scientific literature and databases such as PubChem, SciFinder, or Reaxys would be necessary.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfonylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl4O3S/c21-15-8-4-13(5-9-15)20(25,14-6-10-16(22)11-7-14)12-28(26,27)19-17(23)2-1-3-18(19)24/h1-11,25H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRRXALYPVAZRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.